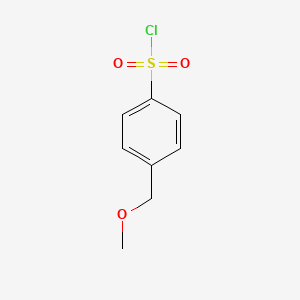
4-(Methoxymethyl)benzene-1-sulfonyl chloride
Overview
Description
“4-(Methoxymethyl)benzene-1-sulfonyl chloride” is a chemical compound . It is used in the preparation of 5′-deoxy-5′-[4-(methylsulfonyl)benzenesulfonamido]thymidine .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9ClO3S . The structure includes a benzene ring with a methoxymethyl group and a sulfonyl chloride group attached to it .Physical And Chemical Properties Analysis
“this compound” appears as a yellow to salmon-pink crystalline powder . The molecular weight of the compound is 220.67 .Scientific Research Applications
Synthetic Building Blocks for Molecular Electronics
This compound is utilized as a precursor for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial for the development of molecular electronics. Aryl bromides derived from it offer a straightforward route to these molecular wires through efficient synthetic transformations, highlighting its importance in the synthesis of conductive materials (Stuhr-Hansen et al., 2005).
Catalyst in Friedel-Crafts Sulfonylation
It has been employed in Friedel-Crafts sulfonylation reactions within ionic liquids, showcasing enhanced reactivity and almost quantitative yields of diaryl sulfones. This application underscores its role in improving the efficiency and eco-friendliness of sulfonylation reactions, demonstrating the compound's versatility in organic synthesis (Nara et al., 2001).
Polymer Chemistry
In the field of polymer chemistry, it serves as an initiator for the synthesis of well-defined graft copolymers, such as polystyrene-graft-poly(methyl methacrylate). This application is crucial for the production of materials with specific properties and functionalities, demonstrating its utility in advanced materials science (Li et al., 2006).
Direct Synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides
It has also been used in the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides under catalyst-free conditions. This highlights its role in facilitating the development of novel organic compounds with potential applications in various fields, including medicinal chemistry (Liu et al., 2015).
Anticancer and Antioxidant Drug Synthesis
In medicinal chemistry research, derivatives of benzene sulfonamide, for which 4-(Methoxymethyl)benzene-1-sulfonyl chloride can serve as a precursor, have been explored for their anticancer and antioxidant effects. This investigation reveals its potential indirect contribution to the development of new therapeutic agents (Mohamed et al., 2022).
Safety and Hazards
Mechanism of Action
In terms of its mode of action, it’s likely that “4-(Methoxymethyl)benzene-1-sulfonyl chloride” acts as an electrophile, reacting with nucleophiles in the course of synthetic reactions. The sulfonyl chloride group (-SO2Cl) is typically very reactive towards nucleophiles due to the good leaving group (-Cl), which can be displaced in the reaction .
The environment in which the reaction takes place can greatly influence the action of “this compound”. Factors such as temperature, solvent, and the presence of a catalyst can all affect the reaction rate and outcome .
Biochemical Analysis
Biochemical Properties
4-(Methoxymethyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an electrophile in reactions with nucleophilic amino acids in proteins, leading to the formation of sulfonamide bonds. These interactions are crucial in the development of pharmaceuticals and other biologically active compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes through sulfonylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of specific proteins can alter their activity, leading to changes in downstream signaling pathways and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through electrophilic aromatic substitution reactions. It can bind to nucleophilic sites on biomolecules, such as the amino groups of proteins, forming stable sulfonamide bonds. This binding can result in enzyme inhibition or activation, depending on the target protein. Additionally, it can lead to changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions, such as high temperatures or prolonged exposure to light. Long-term studies have shown that its effects on cellular function can persist for extended periods, with some modifications remaining stable for weeks or even months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modify target proteins without causing significant toxicity. At high doses, it can lead to adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal biological activity without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, resulting in the formation of stable adducts. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, influencing its localization and accumulation. For example, it may bind to serum albumin in the bloodstream, facilitating its transport to various tissues .
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .
properties
IUPAC Name |
4-(methoxymethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-12-6-7-2-4-8(5-3-7)13(9,10)11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWGSOIGLWSEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)
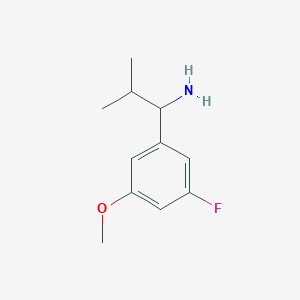
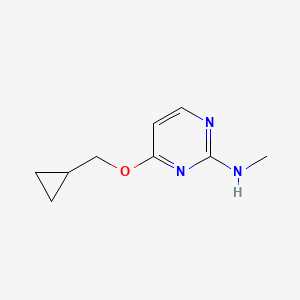
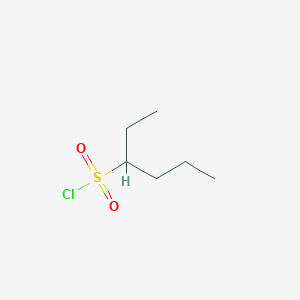

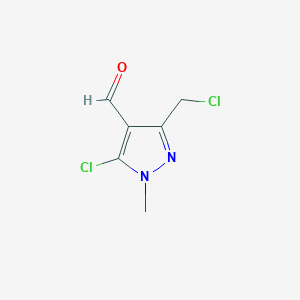
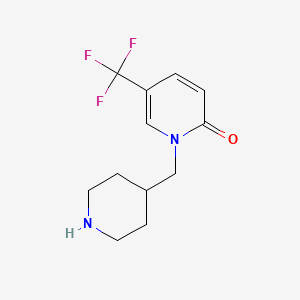
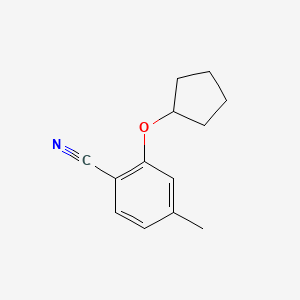
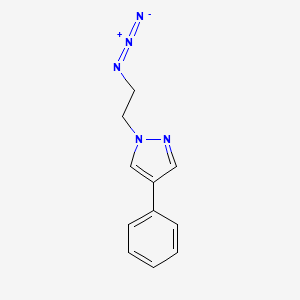
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)
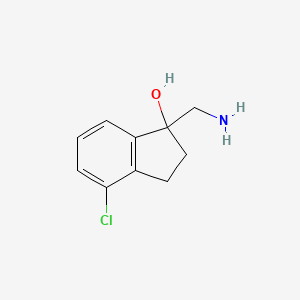
![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)